molecular formula C7H8ClN B130808 3-(Chloromethyl)-5-methylpyridine CAS No. 158876-83-6

3-(Chloromethyl)-5-methylpyridine

Cat. No. B130808
M. Wt: 141.6 g/mol
InChI Key: DZZYVVUYEDSKBU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methylpyridine is a chemical compound that is related to various pyridine derivatives with potential applications in pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds such as 2-chloro-5-methylpyridine and its derivatives have been synthesized and analyzed for their structural and chemical properties, which can provide insights into the behavior of 3-(Chloromethyl)-5-methylpyridine .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions starting from different precursors. For instance, 2-chloro-5-methylpyridine can be prepared from 3-methylpyridine N-oxide using various chlorinating agents or from 2-aminopyridine by reaction with methyl nitrite in hydrogen chloride saturated solution . Similarly, 3-chloro-5-methylpyridazine, an analog, is synthesized from citraconic anhydride through chlorination, substitution, and oxidation reactions . These methods could potentially be adapted for the synthesis of 3-(Chloromethyl)-5-methylpyridine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing short N···H···O hydrogen bridges . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing hydrogen bonding and π-π stacking interactions . These findings suggest that 3-(Chloromethyl)-5-methylpyridine may also exhibit interesting structural features such as hydrogen bonding or halogen interactions.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, 5-amino-2-chloro-3-methylpyridine can form coordination compounds with copper(II) and cobalt(II), which exhibit different magnetic properties . Additionally, 2-chloro-5-methylpyridine-3-olefin derivatives have been shown to undergo photochemical E (trans) to Z (cis) isomerization, which can be efficiently induced via triplet sensitized excitation . These reactions highlight the reactivity of chloro-methylpyridine compounds and their potential for creating new materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the vibrational, electronic, and NMR properties of various chloro-nitropyridines and amino-chloro-methylpyridines have been studied using experimental and theoretical approaches, revealing insights into their stability, charge delocalization, and reactivity . The magnetic properties of cobalt(II) complexes with chloro-methylpyridines have also been investigated, showing high-spin cobalt(II) with significant magnetic moments . These studies suggest that 3-(Chloromethyl)-5-methylpyridine may also possess unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Separation Techniques

3-(Chloromethyl)-5-methylpyridine, as an intermediate in various chemical syntheses, is crucial for producing medicines and pesticides. The studies by Su Li (2005) on 2-Chloro-5-trichloromethylpyridine, a related compound, demonstrate techniques like extraction, distillation, and column chromatography for purifying these types of compounds, achieving high purity levels over 99% (Su Li, 2005).

Application in Pesticide Synthesis

Yang Yi (2005) discussed the synthesis routes of various 3-methylpyridine derivatives, including 2-chloro-5-chloromethylpyridine. These compounds are significant as intermediates in pesticide production, highlighting the role of 3-(Chloromethyl)-5-methylpyridine in the development of nicotine pesticides (Yang Yi, 2005).

Microreaction Systems for Safe Synthesis

In 2020, Fu-Ning Sang et al. explored microreaction systems for producing 3-methylpyridine-N-oxide, an essential intermediate for synthesizing compounds like 2-chloro-5-methylpyridine. This method offers higher yield, safety, and control, emphasizing the importance of innovative synthesis methods for these compounds (Fu-Ning Sang et al., 2020).

Fluorescence Microscopy and Imaging

A. Amoroso et al. (2008) demonstrated the use of a compound similar to 3-(Chloromethyl)-5-methylpyridine in fluorescence microscopy. The compound they studied, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, showed potential for specific targeting in biological imaging, indicating the potential of 3-(Chloromethyl)-5-methylpyridine derivatives in advanced imaging techniques (A. Amoroso et al., 2008).

Synthesis of Other Chemical Compounds

The synthesis of various derivatives and chemical compounds from 3-(Chloromethyl)-5-methylpyridine-like molecules has been studied extensively. For instance, the work of Zhao Bao (2003) on 2-Chloro-5-methylpyridine preparation methods demonstrates the versatility of these compounds in chemical synthesis (Zhao Bao, 2003).

Safety And Hazards

Chloromethylpyridines can be hazardous. They can cause burns and eye damage, and may be toxic if inhaled or swallowed. They should be handled with care, using appropriate personal protective equipment, and used only in a well-ventilated area .

Future Directions

The future directions in the research and application of chloromethylpyridines could involve their use in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. There may also be interest in developing safer and more efficient methods for their synthesis .

properties

IUPAC Name

3-(chloromethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZYVVUYEDSKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474853
Record name 3-(CHLOROMETHYL)-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-methylpyridine

CAS RN

158876-83-6
Record name 3-(CHLOROMETHYL)-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Gangadasu, BC Raju, VJ Rao - Journal of Heterocyclic …, 2009 - researchgate.net
Neonicotinoids [1] are used worldwide for controlling insects because of their low mammalian toxicity, potency, and broad insecticidal and systemic properties. Imidacloprid (Fig. 1) is a …
Number of citations: 13 www.researchgate.net
IM Bell, JM Erb, RM Freidinger… - Journal of medicinal …, 1998 - ACS Publications
The previously reported oxytocin antagonist L-371,257 (2) has been modified at its acetylpiperidine terminus to incorporate various pyridine N-oxide groups. This modification has led to …
Number of citations: 72 pubs.acs.org
RA Lippa, DJ Battersby, JA Murphy… - The Journal of Organic …, 2021 - ACS Publications
Substituted arylethylamines represent a key structural motif in natural, pharmaceutical, and agrochemical compounds. Access to such scaffolds has been the subject of long-standing …
Number of citations: 4 pubs.acs.org
ES Reckzeh, G Karageorgis, M Schwalfenberg… - Cell chemical …, 2019 - cell.com
Cancer cells sustain growth by altering their metabolism to accelerated aerobic glycolysis accompanied by increased glucose demand and employ glutamine as additional nutrient …
Number of citations: 97 www.cell.com
HK Trivedi, MC Patel - Scientia pharmaceutica, 2012 - mdpi.com
A simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method, coupled with a photodiode array detector, was developed for the …
Number of citations: 12 www.mdpi.com

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